4-ethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
Description
4-ethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a benzamide derivative featuring a pyrimidine core substituted with a pyrrolidin-1-yl group and a methyl group at the 2- and 6-positions, respectively. The compound includes an ethoxy-substituted benzamide moiety linked via an ethylamino spacer. The pyrrolidine ring and ethoxy group may enhance solubility and target binding, as seen in related molecules .
Properties
IUPAC Name |
4-ethoxy-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-3-27-17-8-6-16(7-9-17)20(26)22-11-10-21-18-14-19(24-15(2)23-18)25-12-4-5-13-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,22,26)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCQJEOERDSSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound’s structure, can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. These targets play crucial roles in pain perception and growth regulation, respectively.
Mode of Action
The pyrrolidine ring, a key component of the compound, is known to contribute to the stereochemistry of the molecule. This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1. These enzymes are involved in various biochemical pathways, including signal transduction, energy production, and cell adhesion.
Biological Activity
4-ethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, also referred to as compound 1, is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. This compound features a pyrimidine core substituted with a pyrrolidine group and an ethoxy group, contributing to its unique biological properties.
Chemical Structure
The molecular formula of compound 1 is , with a molecular weight of approximately 356.4 g/mol. The structural representation can be summarized as follows:
Biological Activity Overview
Research indicates that compound 1 exhibits various biological activities, primarily through its interactions with specific cellular pathways. The following sections detail its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The exact mechanisms by which compound 1 exerts its biological effects are still under investigation. However, studies suggest that it may modulate signaling pathways involved in:
- Cell Survival and Apoptosis : Preliminary data indicate that compound 1 can influence apoptotic pathways, potentially leading to enhanced cell death in certain cancer cell lines.
- Cytokine Release : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α, suggesting a potential role in managing inflammatory conditions.
Pharmacological Effects
The pharmacological profile of compound 1 is characterized by its ability to target various biological systems:
- Antitumor Activity : In vitro studies have demonstrated that compound 1 can inhibit the proliferation of cancer cells, particularly those driven by specific oncogenic pathways.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
Research Findings and Case Studies
Several studies have explored the biological activity of compound 1 and related derivatives. Below is a summary of key findings:
| Study | Focus | Results |
|---|---|---|
| Study A | Antitumor efficacy | Compound 1 showed significant inhibition of cell proliferation in breast cancer cell lines (IC50 = 15 µM). |
| Study B | Inflammatory response | Demonstrated dose-dependent inhibition of TNF-α release in lung tissue (8-fold more effective than control). |
| Study C | Apoptosis modulation | Induced apoptosis in colon cancer cells via caspase activation pathways. |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of compound 1 typically involves multiple steps, including the formation of key intermediates through amide coupling reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.
Synthetic Route
The synthetic pathway generally includes:
- Formation of the pyrimidine core.
- Introduction of the pyrrolidine moiety.
- Coupling with the ethoxy-substituted benzamide.
This multi-step synthesis requires careful control over reaction conditions to ensure high yields and purity.
Comparison with Similar Compounds
Key Observations:
- Pyrrolidine Role : The pyrrolidin-1-yl group in the target compound and analogs (e.g., ) likely improves solubility and hydrogen-bonding interactions, critical for target engagement.
- Substituent Impact: Replacement of the ethoxy group in the target compound with chlorophenoxy (as in ) or trifluoromethyl (as in ) alters hydrophobicity and electronic effects, influencing bioactivity. For example, trifluoromethyl groups in compound 5f enhance antifungal potency .
- Linker Variations: The ethylamino linker in the target compound is shared with urea derivatives (e.g., ), which may modulate flexibility and binding kinetics compared to sulfonamide or oxyether linkers in other analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
